molecular formula C26H22ClF3N4O4S B11632776 2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)acetamide

2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)acetamide

Cat. No.: B11632776
M. Wt: 579.0 g/mol
InChI Key: KSDJMQQTWBOBNT-UHFFFAOYSA-N
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Description

2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a trifluoromethyl group, a chloro-substituted phenyl ring, and a pyrazole moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)acetamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 2-chloro-5-(trifluoromethyl)aniline and 4-aminoantipyrine. These intermediates are then reacted under specific conditions to form the final product.

For example, the reaction of 2-chloro-5-(trifluoromethyl)aniline with benzenesulfonyl chloride in the presence of a base can yield the sulfonamide intermediate. This intermediate can then be coupled with 4-aminoantipyrine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)acetamide has several scientific research applications:

    Chemistry: Used as a model substrate to study regioselective functionalization and reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammation.

    Industry: Utilized in the development of new materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)aniline
  • 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate

Uniqueness

Compared to similar compounds, 2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)acetamide features a unique combination of functional groups that confer distinct chemical and biological properties. The presence of both the sulfonamide and pyrazole moieties enhances its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C26H22ClF3N4O4S

Molecular Weight

579.0 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2-chloro-5-(trifluoromethyl)anilino]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide

InChI

InChI=1S/C26H22ClF3N4O4S/c1-17-24(25(36)34(32(17)2)19-9-5-3-6-10-19)31-23(35)16-33(39(37,38)20-11-7-4-8-12-20)22-15-18(26(28,29)30)13-14-21(22)27/h3-15H,16H2,1-2H3,(H,31,35)

InChI Key

KSDJMQQTWBOBNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CN(C3=C(C=CC(=C3)C(F)(F)F)Cl)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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